molecular formula C16H25N3O2 B12995222 tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate

tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate

Cat. No.: B12995222
M. Wt: 291.39 g/mol
InChI Key: LEBUFFBEBIFOIM-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a piperidinyl group substituted with a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc-protected piperidine, which is then deprotected to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and the reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate is unique due to the presence of both piperidinyl and pyridinyl groups, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-pyridin-3-ylpiperidin-4-yl)carbamate

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19(4)16(7-10-17-11-8-16)13-6-5-9-18-12-13/h5-6,9,12,17H,7-8,10-11H2,1-4H3

InChI Key

LEBUFFBEBIFOIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CN=CC=C2

Origin of Product

United States

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